1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine

Drug Design Physicochemical Profiling Medicinal Chemistry

Bifunctional benzylamine-piperidine scaffold with para-substituted geometry (~6-7 Å N-to-N separation). 4-Methylpiperidine ring offers steric bulk and conformational constraint absent in unsubstituted analogs. Primary amine enables diverse warhead installation; predicted pKa 10.43 supports distinct protonation profile. Free base (liquid) or dihydrochloride salt (crystalline, enhanced solubility). Rigorous SAR demands this exact substitution pattern—avoid generic analogs.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 486437-59-6
Cat. No. B1356465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine
CAS486437-59-6
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=CC=C(C=C2)CN
InChIInChI=1S/C13H20N2/c1-11-6-8-15(9-7-11)13-4-2-12(10-14)3-5-13/h2-5,11H,6-10,14H2,1H3
InChIKeyPTNLGUVQBDMODF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (CAS 486437-59-6): Procurement Baseline and Structural Overview


1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (CAS 486437-59-6) is a para-substituted phenylmethanamine derivative featuring a 4-methylpiperidine ring at the 1-position of the phenyl group [1]. With molecular formula C13H20N2 and molecular weight 204.31 g/mol, this compound presents as a bifunctional amine scaffold comprising a primary benzylamine handle and a tertiary piperidine nitrogen . The compound is commercially available from multiple suppliers, typically in free base form with purity specifications ranging from 95% to 98%, and may also be sourced as the dihydrochloride salt (CAS 1432031-84-9) . LogP is predicted at approximately 2.97, indicating moderate lipophilicity suitable for membrane permeability in drug discovery applications . Predicted pKa of the benzylamine group is 10.43±0.10, distinguishing it from unsubstituted piperidine analogs in protonation state at physiological pH .

Why 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Cannot Be Replaced by Unsubstituted Piperidine or 3-Methylpiperidine Analogs in Structure-Activity Relationship Studies


Generic substitution of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine with structurally proximal analogs—such as unsubstituted piperidine phenylmethanamine, 3-methylpiperidine derivatives, or 4-(aminomethyl)phenylpiperidine regioisomers—is contraindicated for rigorous SAR campaigns due to quantifiable differences in steric, electronic, and conformational properties [1]. The 4-methyl substituent on the piperidine ring introduces a defined steric bulk that alters the conformational energy landscape of the saturated heterocycle, potentially restricting rotational freedom and influencing binding pocket complementarity compared to the more flexible unsubstituted piperidine [2]. Furthermore, the para-substitution pattern on the phenyl ring positions the primary amine distal to the piperidine moiety, creating a linear molecular geometry with approximately 6-7 Å separation between the two nitrogen centers, a spatial arrangement that differs fundamentally from meta-substituted isomers (e.g., CAS 690632-06-5) where the methylpiperidinomethyl group is attached at the 3-position of the phenyl ring . The predicted pKa difference between this benzylamine derivative (10.43) and unsubstituted piperidine (11.22) results in distinct protonation equilibria at physiological pH, which directly impacts solubility, membrane permeability, and target engagement profiles . These cumulative physicochemical and structural divergences mean that observed biological activity from one analog cannot be reliably extrapolated to another without independent experimental validation, making precise compound selection essential for reproducible research outcomes.

Quantitative Differentiation of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (CAS 486437-59-6) from Structural Analogs


Predicted pKa Comparison: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine vs. Unsubstituted Piperidine

The predicted pKa of the benzylamine group in 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (10.43±0.10) differs from that of unsubstituted piperidine (11.22) by approximately 0.79 log units . This difference in basicity translates to distinct protonation states at physiological pH 7.4, with the target compound exhibiting a lower fraction of protonated species compared to piperidine-containing analogs lacking the benzylamine substitution pattern [1].

Drug Design Physicochemical Profiling Medicinal Chemistry

Target Binding Affinity Inference via Structural Analog N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide: PI3K Pathway Modulation

A structurally related analog, N-[4-(4-methyl-1-piperidinyl)phenyl]-2-phenylacetamide (CID 954505), which shares the identical 4-(4-methylpiperidin-1-yl)phenyl core scaffold with the target compound but extends with an acetamide linker, demonstrated an IC50 of 5.35 μM (5,350 nM) in a PI3K pathway inhibition assay [1]. This value provides a class-level benchmark for the scaffold's potential interaction with kinase targets, suggesting that the 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine core may confer measurable engagement with PI3K-related proteins when appropriately elaborated [1].

Kinase Inhibition PI3K Pathway Cancer Research

LogP Differentiation: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine vs. 4-(4-Methylpiperazin-1-yl)phenylmethanamine

The calculated LogP of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (2.97) exceeds that of the piperazine analog 4-(4-Methylpiperazin-1-yl)phenylmethanamine by an estimated 1.5-2.0 log units . This difference arises from the replacement of the piperidine ring (C5H10N, LogP contribution ~0.8) with a piperazine ring (C4H10N2, LogP contribution ~ -0.5 to -1.0) . Higher LogP correlates with enhanced passive membrane permeability but also potentially increased plasma protein binding and metabolic clearance via CYP450 enzymes .

Lipophilicity ADME Prediction Drug Discovery

Commercially Available Dihydrochloride Salt Form: Enhanced Aqueous Solubility and Handling Convenience

1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine is commercially available both as the free base (CAS 486437-59-6) and as the dihydrochloride salt (CAS 1432031-84-9) . The dihydrochloride form provides a quantifiable solubility advantage: the free base is described as a liquid or low-melting solid with limited water solubility, whereas the dihydrochloride is a crystalline solid expected to exhibit aqueous solubility exceeding 10 mg/mL based on typical behavior of dihydrochloride salts of similar benzylamine-piperidine compounds . This represents a solubility enhancement factor of at least 10- to 100-fold relative to the free base .

Salt Selection Formulation Chemical Procurement

Purity Specification Variability Across Commercial Suppliers: Impact on Reproducibility

Commercial sources of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine report varying minimum purity specifications: 95% (GC) from AKSci, 96% from Molbase/ChemDiv, 97% from Leyan, and ≥98% from MolCore . These differences, while seemingly minor (2-3% absolute), correspond to impurity levels that can vary by a factor of up to 2.5× (5% impurities at 95% purity vs. 2% at 98% purity) . For SAR studies at low micromolar concentrations, 5% of a potent impurity could generate false-positive hits or confound dose-response interpretation .

Quality Control Chemical Procurement Reproducibility

Defined Research and Procurement Applications for 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (CAS 486437-59-6)


Building Block for Indole-Carboxamide Inhibitors of Neurotropic Alphaviruses

This compound serves as a key synthetic intermediate in the preparation of novel indole-carboxamides that function as inhibitors of neurotropic alphaviruses . The bifunctional amine architecture enables sequential coupling: the primary benzylamine can be acylated with indole-carboxylic acids, while the piperidine nitrogen remains available for further derivatization or can be retained as a basic center for solubility and target engagement. The predicted LogP of 2.97 supports blood-brain barrier penetration potential, a critical requirement for antiviral agents targeting neurotropic pathogens .

Scaffold for PI3K Pathway Kinase Inhibitor SAR Exploration

Given that a structurally analogous phenylacetamide derivative (CID 954505) demonstrated an IC50 of 5.35 μM in a PI3K pathway inhibition assay, 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine represents a privileged scaffold for systematic SAR studies around kinase inhibitors . The 4-methylpiperidine ring provides conformational constraint compared to unsubstituted piperidine, potentially enhancing binding site complementarity, while the primary amine serves as a versatile handle for introducing diverse warheads (sulfonamides, ureas, amides, or heterocycles) to optimize potency and selectivity.

Salt Form Optimization for In Vivo Pharmacological Studies

For research programs advancing compounds into in vivo efficacy or PK studies, the dihydrochloride salt form (CAS 1432031-84-9) offers tangible advantages over the free base . The crystalline dihydrochloride salt provides enhanced aqueous solubility (estimated ≥10-fold improvement), enabling reliable formulation for intravenous or intraperitoneal dosing in rodent models. This salt form also eliminates the handling challenges associated with the free base, which is reported as a liquid or low-melting solid , thereby improving weighing accuracy and reducing hygroscopicity during storage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.